(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester (2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1638744-26-9
VCID: VC8396191
InChI: InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1
SMILES: CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.: 1638744-26-9

Cat. No.: VC8396191

Molecular Formula: C18H28N2O2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,5R)-4-Benzyl-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester - 1638744-26-9

Specification

CAS No. 1638744-26-9
Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
IUPAC Name tert-butyl (2S,5R)-4-benzyl-2,5-dimethylpiperazine-1-carboxylate
Standard InChI InChI=1S/C18H28N2O2/c1-14-12-20(17(21)22-18(3,4)5)15(2)11-19(14)13-16-9-7-6-8-10-16/h6-10,14-15H,11-13H2,1-5H3/t14-,15+/m1/s1
Standard InChI Key XKSYUMRCBPYFNT-CABCVRRESA-N
Isomeric SMILES C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
SMILES CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2
Canonical SMILES CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a six-membered piperazine ring with distinct stereochemical and functional modifications:

  • Stereochemistry: The (2S,5R) configuration ensures specific spatial orientation of the methyl groups at positions 2 and 5, critical for interactions with biological targets .

  • Substituents:

    • A benzyl group at position 4 enhances lipophilicity and potential blood-brain barrier permeability.

    • A tert-butyl ester at position 1 acts as a protective group for the carboxylic acid, facilitating synthetic manipulations .

Molecular Formula: C18H28N2O2\text{C}_{18}\text{H}_{28}\text{N}_{2}\text{O}_{2}
Molecular Weight: 304.4 g/mol .

Discrepancies in CAS Registry

Two CAS numbers are associated with this compound:

  • 1638744-26-9 (cited in source)

  • 198895-99-7 (cited in source )
    This discrepancy may arise from differences in stereochemical descriptors or database errors. Both sources otherwise align in structural and functional descriptions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions to achieve precise stereochemical control and functionalization:

  • Piperazine Ring Formation:

    • Cyclization of diamines under acidic or basic conditions, with chiral auxiliaries to enforce (2S,5R) configuration .

  • Benzyl Introduction:

    • Alkylation using benzyl bromide or nucleophilic substitution .

  • tert-Butyl Ester Protection:

    • Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

Key Challenges:

  • Maintaining enantiomeric purity during alkylation and esterification steps.

  • Optimizing reaction yields (typically 50–70%) under inert atmospheric conditions.

Physicochemical Properties

PropertyValueSource
Boiling Point380.7±35.0C380.7 \pm 35.0^\circ \text{C}
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Flash Point184.0±25.9C184.0 \pm 25.9^\circ \text{C}
Storage Conditions20C-20^\circ \text{C} (long-term)
Predicted pKa8.55±0.608.55 \pm 0.60

The tert-butyl ester contributes to the compound’s stability under acidic conditions, while the benzyl group increases its hydrophobicity (logP3.2\log P \approx 3.2).

Biological Activities and Applications

Mechanistic Insights

  • p38α MAP Kinase Inhibition: Derivatives of this compound demonstrate enhanced pharmacokinetic properties in inhibiting p38α, a kinase implicated in inflammatory diseases .

  • δ-Opioid Receptor Modulation: The (2S,5R) configuration enables selective binding to δ-opioid receptors, offering potential in pain management .

  • Neuropsychiatric Applications: Structural analogs show promise in preclinical models of anxiety and depression due to serotonin receptor modulation.

Drug Development Utility

  • Intermediate for Prodrugs: Hydrolysis of the tert-butyl ester in vivo yields active carboxylic acids, enabling prodrug strategies .

  • Chiral Pool Synthesis: Serves as a building block for enantiomerically pure pharmaceuticals, reducing the need for costly resolution steps.

Hazard CategoryRisk StatementsPrecautionary Measures
Skin IrritationH315, H313P280 (wear gloves/clothing)
Eye DamageH319P305+P351+P338 (eye rinse)
Respiratory IrritationH335P271 (use ventilation)

Operational Guidelines

  • Ventilation: Use fume hoods to avoid inhalation of vapors .

  • Storage: Protect from light and moisture at 20C-20^\circ \text{C} for long-term stability .

Comparative Analysis with Analogues

CompoundKey Structural DifferencesBiological Activity
(2S,5R)-2,5-DimethylpiperazineLacks benzyl and tert-butyl groupsLower lipophilicity, shorter half-life
4-Fluorobenzylpiperazine IndolesFluorine substitution at benzylEnhanced kinase inhibition

The benzyl group in the subject compound improves target affinity compared to non-aromatic analogues, while the tert-butyl ester extends metabolic stability .

Future Perspectives

  • Stereoselective Catalysis: Advances in asymmetric catalysis could streamline synthesis and reduce costs.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance bioavailability for CNS applications.

  • Toxicological Studies: Comprehensive in vivo profiling is needed to assess long-term safety and off-target effects.

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